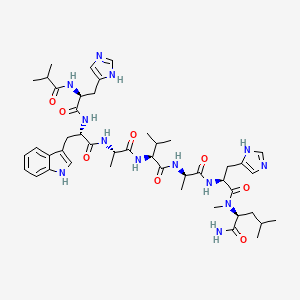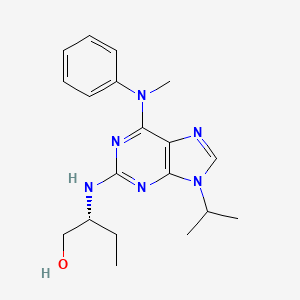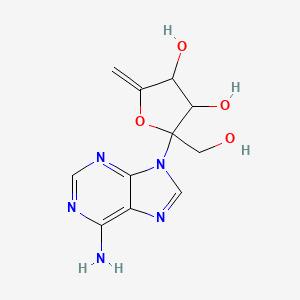
isobutyryl-His-Trp-Ala-Val-D-Ala-His-N(Me)Leu-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ce composé est dérivé de la séquence C-terminale de la bombésine/du peptide de libération de la gastrine, sans le résidu méthionine final . Il a des applications significatives dans la recherche scientifique, en particulier dans les domaines de l'endocrinologie et de la pharmacologie.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'Isobutyryl-His-Trp-Ala-Val-D-Ala-His-N(Me)Leu-NH2 implique la synthèse peptidique en phase solide (SPPS), une méthode courante pour produire des peptides. Le processus comprend généralement les étapes suivantes :
Fixation du premier acide aminé : à une résine solide.
Addition séquentielle d'acides aminés protégés : en utilisant des agents de couplage tels que le HBTU ou le DIC.
Déprotection du groupe amino : après chaque étape de couplage en utilisant du TFA.
Clivage du peptide de la résine : et déprotection finale en utilisant un cocktail de TFA, d'eau et de piégeurs.
Méthodes de production industrielle
La production industrielle de ce composé suit des principes similaires, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et la cohérence. Le processus implique des mesures rigoureuses de contrôle qualité pour garantir la pureté et l'intégrité du produit final .
Analyse Des Réactions Chimiques
Types de réactions
L'Isobutyryl-His-Trp-Ala-Val-D-Ala-His-N(Me)Leu-NH2 peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut se produire au niveau des résidus tryptophane et histidine.
Réduction : Les réactions de réduction peuvent cibler les liaisons disulfures si elles sont présentes.
Substitution : Les résidus d'acides aminés peuvent être substitués pour créer des analogues ayant des propriétés différentes.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.
Réduction : Dithiothréitol (DTT) ou autres agents réducteurs.
Substitution : Dérivés d'acides aminés et agents de couplage.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du tryptophane peut conduire à la formation de la kynurénine .
Applications de la recherche scientifique
L'this compound a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier la synthèse et la modification des peptides.
Biologie : Étudié pour son rôle dans la modulation de l'activité des récepteurs et des voies de signalisation.
Médecine : Exploré comme agent thérapeutique potentiel pour les affections impliquant les récepteurs de la bombésine/du peptide de libération de la gastrine, tels que certains cancers et troubles gastro-intestinaux.
Industrie : Utilisé dans le développement de médicaments à base de peptides et d'outils de diagnostic
Mécanisme d'action
Le composé exerce ses effets en se liant au récepteur de la bombésine/du peptide de libération de la gastrine, bloquant ainsi l'activité du récepteur. Cette action antagoniste inhibe les voies de signalisation en aval qui sont généralement activées par la bombésine ou le peptide de libération de la gastrine. Les cibles moléculaires comprennent divers récepteurs couplés aux protéines G et les molécules de signalisation associées .
Applications De Recherche Scientifique
Isobutyryl-His-Trp-Ala-Val-D-Ala-His-N(Me)Leu-NH2 has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in modulating receptor activity and signaling pathways.
Medicine: Explored as a potential therapeutic agent for conditions involving bombesin/gastrin-releasing peptide receptors, such as certain cancers and gastrointestinal disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mécanisme D'action
The compound exerts its effects by binding to the bombesin/gastrin-releasing peptide receptor, thereby blocking the receptor’s activity. This antagonistic action inhibits the downstream signaling pathways that are typically activated by bombesin or gastrin-releasing peptide. The molecular targets include various G-protein coupled receptors and associated signaling molecules .
Comparaison Avec Des Composés Similaires
Composés similaires
Bombésine : Un peptide qui partage une séquence similaire mais comprend le résidu méthionine final.
Neuromedine B : Un autre peptide avec des cibles réceptrices similaires mais une séquence et une structure différentes.
Analogues de la substance P : Peptides qui agissent également sur des récepteurs apparentés mais ont des séquences distinctes
Unicité
L'Isobutyryl-His-Trp-Ala-Val-D-Ala-His-N(Me)Leu-NH2 est unique en raison de sa séquence spécifique et de l'absence du résidu méthionine final, ce qui améliore ses propriétés antagonistes. Cela en fait un outil précieux pour étudier les processus liés aux récepteurs et développer des agents thérapeutiques .
Propriétés
Formule moléculaire |
C45H65N13O8 |
|---|---|
Poids moléculaire |
916.1 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(2-methylpropanoylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]-methylamino]-4-methylpentanamide |
InChI |
InChI=1S/C45H65N13O8/c1-23(2)14-36(38(46)59)58(9)45(66)35(17-30-20-48-22-51-30)56-40(61)26(7)53-44(65)37(24(3)4)57-41(62)27(8)52-42(63)33(15-28-18-49-32-13-11-10-12-31(28)32)55-43(64)34(54-39(60)25(5)6)16-29-19-47-21-50-29/h10-13,18-27,33-37,49H,14-17H2,1-9H3,(H2,46,59)(H,47,50)(H,48,51)(H,52,63)(H,53,65)(H,54,60)(H,55,64)(H,56,61)(H,57,62)/t26-,27+,33+,34+,35+,36+,37+/m1/s1 |
Clé InChI |
PPGUWGIPRTYEBI-QHOQUQLNSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N(C)[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)C(C)C |
SMILES canonique |
CC(C)CC(C(=O)N)N(C)C(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[[4-(oxiran-2-yl)phenyl]methyl]benzimidazol-4-amine](/img/structure/B11929215.png)
![2-Amino-2-[2-[4-[4-(2-propyl-1,3-oxazol-4-yl)phenyl]phenyl]ethyl]propane-1,3-diol](/img/structure/B11929217.png)
![2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride](/img/structure/B11929225.png)



![2-oxo-N-[3-(2H-tetrazol-5-yl)phenyl]-6-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B11929263.png)
![1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;hydrochloride](/img/structure/B11929266.png)

![disodium;(2S,5R,6R)-6-[[(2S)-2-carboxylato-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11929274.png)

![(7R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-7-sulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B11929291.png)

![4,4'-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid](/img/structure/B11929296.png)
